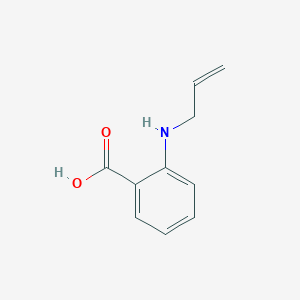

2-(Allylamino)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Allylamino)benzoic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Oxidation Reactions

The allylamino group (-NH-CH₂-CH=CH₂) undergoes selective oxidation under controlled conditions:

Key Findings :

-

Gram-scale oxidation under aerobic conditions with KOtBu in DMSO generates 2-aminobenzoic acid via cleavage of the allylamino group .

-

Strong oxidizers like KMnO₄ target the allyl moiety, producing hydroxylated or fragmented carboxylates .

Reduction Reactions

The carboxylic acid and aromatic ring remain inert under mild reduction, while the allylamino group participates in hydrogenation:

Note : *Predicted based on benzoic acid reduction pathways .

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group directs substitution to the meta position:

Mechanistic Insight :

Nucleophilic and Condensation Reactions

The allylamino group participates in nucleophilic attacks and condensations:

Example Protocol :

-

Schiff base synthesis involves reacting this compound with aldehydes in DCM, followed by MgSO₄ drying and NaBH₄ stabilization .

Thermal Decomposition

Stability studies indicate degradation under extreme conditions:

| Condition | Products Identified | Hazard Notes | References |

|---|---|---|---|

| >200°C (open air) | CO, CO₂, NOₓ | Toxic gas release | |

| Acidic hydrolysis (HCl) | 2-Aminobenzoic acid + allyl chloride | Requires stoichiometric HCl |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Allylamino)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step synthesis involving allylation of 2-aminobenzoic acid derivatives is widely used. First, protect the amino group (e.g., via acetylation) to prevent side reactions. Then, perform allylation using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization can employ response surface methodology (RSM) to systematically vary parameters like temperature, solvent ratio, and catalyst loading, enabling statistical identification of optimal conditions . Post-synthesis, purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using HPLC or LC-MS .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the allylamino group (δ 5.0–6.0 ppm for allyl protons) and carboxylic acid (δ ~170 ppm in ¹³C). FT-IR can identify NH (3300–3500 cm⁻¹) and COOH (2500–3000 cm⁻¹) stretches. Discrepancies between predicted and observed spectra (e.g., unexpected splitting) may arise from tautomerism or impurities. Cross-validate with LC-MS (exact mass analysis) and elemental analysis to resolve ambiguities . For crystalline derivatives, X-ray crystallography (via SHELX refinement) provides definitive structural confirmation .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., in methanol/water). Collect intensity data using a diffractometer (Mo-Kα radiation). Process data with SHELXT for structure solution and SHELXL for refinement . Key steps:

- Assign hydrogen bonds (e.g., carboxylic acid dimer formation) to interpret packing motifs.

- Validate geometry using CheckCIF to ensure bond lengths/angles align with literature values.

- Deposit final CIF files in public databases (e.g., Cambridge Structural Database) for reproducibility.

Advanced Research Questions

Q. What strategies are effective in addressing regioselectivity challenges during the synthesis of this compound derivatives with multiple reactive sites?

- Methodological Answer : Regioselectivity issues (e.g., competing allylation at NH₂ vs. COOH) can be mitigated by:

- Protecting groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to direct allylation to the amino group .

- Catalytic control : Use Pd(0) catalysts to favor allylation at specific sites via π-allyl intermediates.

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

Q. How can computational modeling be utilized to predict the electronic properties and reactivity of this compound in complex reaction systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.

- Simulate reaction pathways (e.g., allylation transition states) to assess activation energies.

- Compare with experimental data (e.g., NMR chemical shifts) to validate models . Tools like Gaussian or ORCA are recommended for such analyses.

Q. What methodological approaches are recommended for analyzing contradictory data in the metabolic pathway studies of this compound using LC-MS?

- Methodological Answer : Contradictory metabolite identification (e.g., unexpected adducts or fragmentation patterns) requires:

- High-resolution LC-MS/MS : Differentiate isobaric metabolites via exact mass (<5 ppm error).

- Isotopic labeling : Track metabolic transformations (e.g., ¹³C-labeled substrates).

- Cross-validation : Compare with synthetic standards or databases (e.g., NIST WebBook ). For ambiguous peaks, employ ion mobility spectrometry to separate co-eluting species .

属性

IUPAC Name |

2-(prop-2-enylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVSLLVVIUMRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364525 |

Source

|

| Record name | 2-(allylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168180-19-6 |

Source

|

| Record name | 2-(allylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。